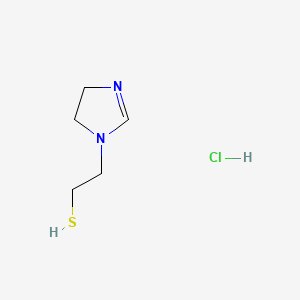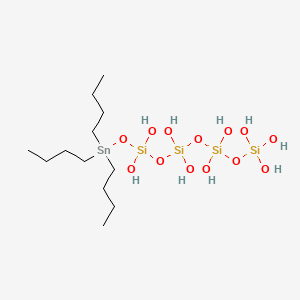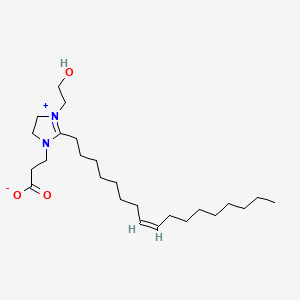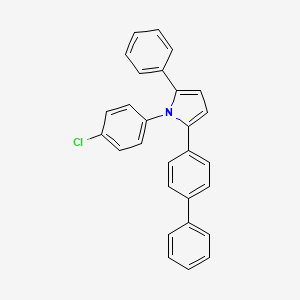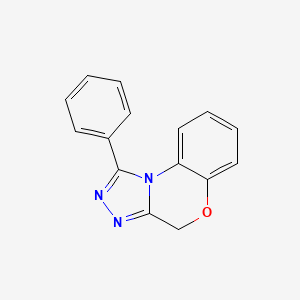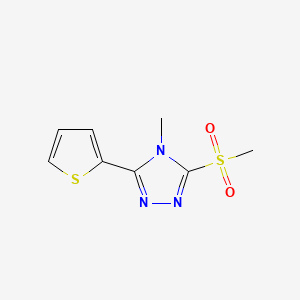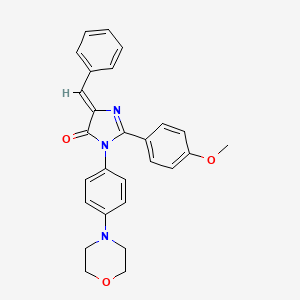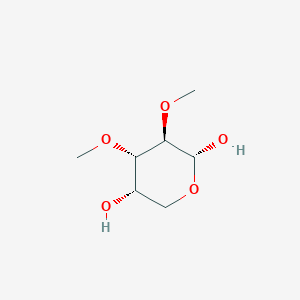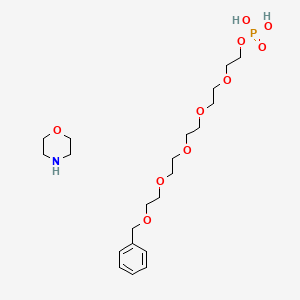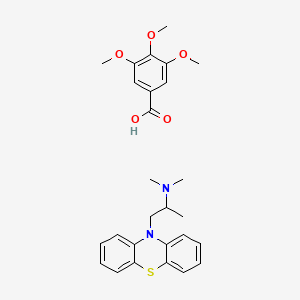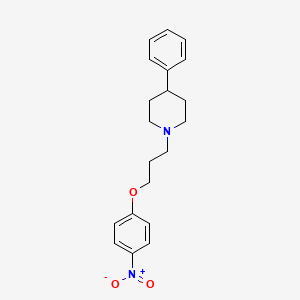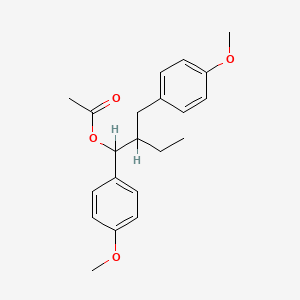
Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzene ring, an ethyl group, and methoxy groups, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives followed by esterification. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and yield. This often involves the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-.
- Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-hydroxyphenyl)-.
- Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-chlorophenyl)-.
Uniqueness
Benzenepropanol, beta-ethyl-4-methoxy-alpha-(4-methoxyphenyl)-, acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
71526-45-9 |
|---|---|
Molekularformel |
C21H26O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
[1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]butyl] acetate |
InChI |
InChI=1S/C21H26O4/c1-5-17(14-16-6-10-19(23-3)11-7-16)21(25-15(2)22)18-8-12-20(24-4)13-9-18/h6-13,17,21H,5,14H2,1-4H3 |
InChI-Schlüssel |
DYHVJHUXHPNEIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


